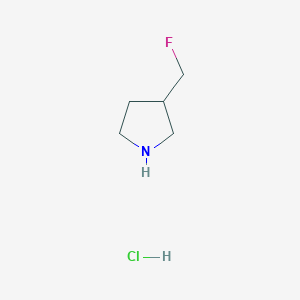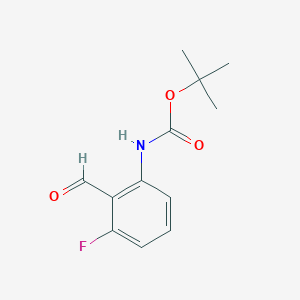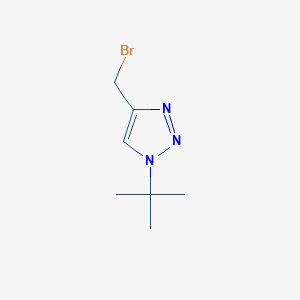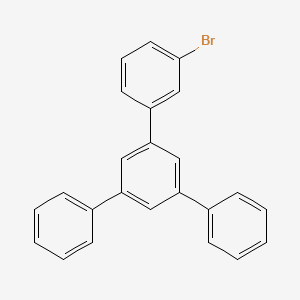
2-ブロモ-5-クロロ-4-フルオロベンズアルデヒド
概要
説明
2-Bromo-5-chloro-4-fluorobenzaldehyde is an important class of pharmaceutical intermediates which can be used in the synthesis of a variety of drugs . It can be used in the preparation of the compound 3-chloro-14-cyclohexyl-6-[2-(dimethylamino)ethyl]-7-oxo-5,6,7,8-tetrahydroindolo[2,1-a][2,5]benzo[di-acridine]-11-carboxylic acid, which can be used in the treatment or prevention of viral infections .
Synthesis Analysis
2-Bromo-5-fluorobenzaldehyde can be prepared by reacting 2-bromo-5-fluorotoluene with N-bromosuccinimide .Molecular Structure Analysis
The molecular formula of 2-Bromo-5-chloro-4-fluorobenzaldehyde is C7H3BrClFO . The InChI code is 1S/C7H3BrClFO/c8-5-2-7(10)6(9)1-4(5)3-11/h1-3H . The molecular weight is 237.45 g/mol .Chemical Reactions Analysis
2-Bromo-5-chloro-4-fluorobenzaldehyde is used in the synthesis of a variety of drugs . It can be used in the preparation of the compound 3-chloro-14-cyclohexyl-6-[2-(dimethylamino)ethyl]-7-oxo-5,6,7,8-tetrahydroindolo[2,1-a][2,5]benzo[di-acridine]-11-carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-5-chloro-4-fluorobenzaldehyde include a molecular weight of 237.45 g/mol , a topological polar surface area of 17.1 Ų , and a complexity of 155 . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count .科学的研究の応用
医薬品化学
2-ブロモ-5-クロロ-4-フルオロベンズアルデヒドは、潜在的な治療効果を持つ化合物の合成に医薬品化学で使用されます。その誘導体は、ヒトヘモグロビンの酸素親和性を高めるように設計することができ、鎌状赤血球症などの治療に有益です。 さらに、これらの誘導体は、赤血球の鎌状化を阻止する阻害剤として作用することができます .
材料科学
材料科学では、この化合物はベンゾオキサボロールの合成の前駆体として役立ちます。これらは、分子受容体の作成に使用され、センシングアプリケーションに不可欠です。 それらはまた、結晶工学において役割を果たし、所望の特性を持つ新しい材料の開発を支援します .
分析化学
この化合物の赤外スペクトルデータは、分析化学で貴重なものです。密度汎関数理論(DFT)を支援した赤外(IR)分光法により、化合物と溶媒の相互作用を特徴付けることができます。 これは、さまざまな物質の分析において重要な、カルボニル伸縮振動に対する溶媒効果を理解するために不可欠です .
配位化学
2-ブロモ-5-クロロ-4-フルオロベンズアルデヒドは、金属配位化学でリガンドを合成するために使用されます。 これらのリガンドは金属をキレート化し、触媒として、およびガス貯蔵と分離のための金属有機構造体(MOF)の設計に使用される錯体を形成することができます .
Safety and Hazards
作用機序
Target of Action
2-Bromo-5-chloro-4-fluorobenzaldehyde is an important class of pharmaceutical intermediates . It is used in the synthesis of a variety of drugs . .
Mode of Action
It is known that fluorobenzaldehydes can be used to make a variety of schiff base compounds through a condensation reaction . These Schiff base compounds have been found to possess antimicrobial properties .
Biochemical Pathways
It is used as a precursor for the synthesis of 5-fluoro-3-substituted benzoxaboroles , which are used in material science as molecular receptors, building blocks in crystal engineering, as steroid conjugates for molecular imprinting, dyes, and biosensors of alpha hydroxyl carboxylic acids .
Result of Action
It is known that it can be used in the preparation of the compound 3-chloro-14-cyclohexyl-6-[2-(dimethylamino)ethyl]-7-oxo-5,6,7,8-tetrahydroindolo[2,1-a][2,5]benzo[di-acridine]-11-carboxylic acid , which can be used in the treatment or prevention of viral infections .
Action Environment
It is known that it should be stored in an inert atmosphere at 2-8°c .
生化学分析
Biochemical Properties
2-Bromo-5-chloro-4-fluorobenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of specific chemical bonds. For instance, it can act as an electrophile in nucleophilic aromatic substitution reactions, where it interacts with nucleophiles such as amines and thiols. These interactions are crucial for the synthesis of pharmaceuticals and other biologically active compounds .
Cellular Effects
2-Bromo-5-chloro-4-fluorobenzaldehyde has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered levels of metabolites and changes in cellular energy production. Additionally, it can affect the expression of genes related to cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of 2-Bromo-5-chloro-4-fluorobenzaldehyde involves its interaction with specific biomolecules. It can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, it may form covalent bonds with the active sites of enzymes, thereby inhibiting their activity. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-5-chloro-4-fluorobenzaldehyde can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under inert atmosphere and low temperatures (2-8°C), but it may degrade over time when exposed to light, heat, or reactive chemicals. Long-term exposure to 2-Bromo-5-chloro-4-fluorobenzaldehyde can lead to cumulative effects on cellular function, such as prolonged enzyme inhibition or sustained changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-Bromo-5-chloro-4-fluorobenzaldehyde vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound may cause toxicity, leading to adverse effects such as organ damage or altered metabolic function. It is important to determine the threshold dose that elicits a therapeutic effect without causing toxicity .
Metabolic Pathways
2-Bromo-5-chloro-4-fluorobenzaldehyde is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics, determining its efficacy and safety in therapeutic applications .
Transport and Distribution
The transport and distribution of 2-Bromo-5-chloro-4-fluorobenzaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake, localization, and accumulation in target cells. For example, it may be transported across cell membranes by organic anion transporters or bound to plasma proteins for systemic distribution. The compound’s distribution can affect its bioavailability and therapeutic potential .
Subcellular Localization
2-Bromo-5-chloro-4-fluorobenzaldehyde can localize to specific subcellular compartments, influencing its activity and function. It may be directed to organelles such as the mitochondria, nucleus, or endoplasmic reticulum, where it can interact with specific biomolecules. Targeting signals or post-translational modifications may play a role in its subcellular localization, determining its site of action and biological effects .
特性
IUPAC Name |
2-bromo-5-chloro-4-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-5-2-7(10)6(9)1-4(5)3-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFGNBIVQUWFIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




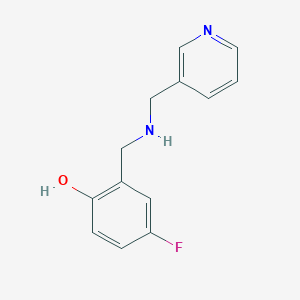
![4-Isobutyl-[1,4]diazepan-5-one](/img/structure/B1447614.png)
![7-(2-Methylpropyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B1447616.png)
![6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1447617.png)
